![molecular formula C16H14N2O4 B11831389 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused heterocyclic ring system, which is known for its significant biological and pharmacological activities. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Research has shown that 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid exhibits a range of biological activities:
- Anticancer Activity : Several studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological examination showed decreased infiltration of inflammatory cells in treated animals.
Mechanism of Action
The mechanism of action of 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular pathways essential for the proliferation of cancer cells and pathogens, leading to their death or reduced activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared by several bioactive molecules, including zolpidem (a hypnotic) and alpidem (an anxiolytic).
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities, often used in the development of proton pump inhibitors and aromatase inhibitors.
Uniqueness
8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential as an antituberculosis agent highlight its significance in medicinal chemistry .
Biological Activity
8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1263215-89-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N2O4
- Molecular Weight : 298.29 g/mol
- Structure : The compound features a tetrahydroimidazo framework which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit anticancer properties. For instance, a study on similar derivatives highlighted their effectiveness against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
Compounds within this chemical class have shown promising antimicrobial activity. A related compound demonstrated significant inhibition of bacterial growth in vitro, suggesting a potential application in treating bacterial infections.
Neuroprotective Effects
Studies have suggested that imidazo[1,2-a]pyridine derivatives may possess neuroprotective effects. These compounds could modulate neurotransmitter systems or exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.
The biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Some derivatives act as ligands for various receptors (e.g., GABA-A receptors), influencing neurotransmission and providing anxiolytic effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
8-(4-methylbenzoyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-9-2-4-10(5-3-9)14(20)13-11(16(21)22)8-12(19)18-7-6-17-15(13)18/h2-5,8,17H,6-7H2,1H3,(H,21,22) |
InChI Key |
BSVJOLLTEVRUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C3NCCN3C(=O)C=C2C(=O)O |
Origin of Product |
United States |
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